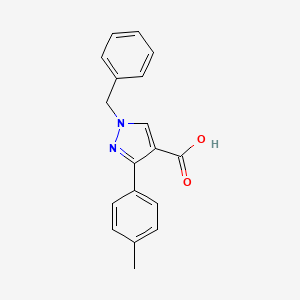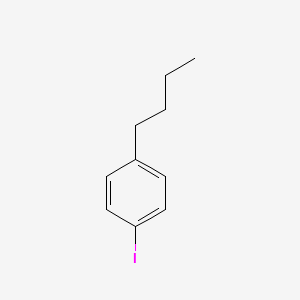
1-Butyl-4-iodobenzene
Vue d'ensemble
Description
1-Butyl-4-iodobenzene is a chemical compound that is part of the family of substituted benzenes, where a butyl group and an iodine atom are attached to the benzene ring. It is related to other substituted benzenes with tert-butyl and iodine substituents, which have been studied for their unique chemical and physical properties. These compounds are of interest due to their potential applications in materials science, organic synthesis, and as intermediates in the preparation of more complex molecules .
Synthesis Analysis
The synthesis of this compound can be related to the methods used for synthesizing similar compounds. For instance, 4-tert-butyl-iodobenzene was prepared from tert-butylbenzene with a yield of 42.1%, indicating that the tert-butylbenzene-based method is efficient and cost-effective . This suggests that a similar approach could be used for synthesizing this compound, with modifications to introduce the butyl group at the appropriate position on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been investigated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, was characterized by NMR spectroscopy, indicating the presence of oligomeric structures . This information can be useful in predicting the molecular structure of this compound and understanding its potential for forming oligomers or polymers.
Chemical Reactions Analysis
Compounds with tert-butyl and iodine substituents on the benzene ring have been shown to participate in various chemical reactions. For instance, a bulky 1,4-di-iodobenzene derivative was used to prepare di-hypervalent iodine compounds, which underwent cyclization under mild conditions . This demonstrates the reactivity of the iodine substituent, which could also be relevant for this compound in forming hypervalent iodine compounds or undergoing substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzenes like this compound can be inferred from related compounds. For example, the introduction of tert-butyl side groups in polyimides resulted in materials with low dielectric constants, high organosolubility, and high glass transition temperatures . These properties suggest that this compound could also impart similar characteristics when used as a building block in polymers or other materials. Additionally, the electrochemical polymerization of 1,2-methylenedioxybenzene in an ionic liquid demonstrated good redox activity and stability, which could be relevant for the electrochemical applications of this compound .
Applications De Recherche Scientifique
Chemical Reactions and Catalysts
1-Butyl-4-iodobenzene is involved in various chemical reactions and serves as a component in catalyst development. A study highlights its role in Heck reactions, where it reacts with olefins using silica-supported palladium complex catalysts, showing higher activity and facilitating product isolation and catalyst recycling (Okubo, Shirai, & Yokoyama, 2002). Additionally, it participates in aminocarbonylation reactions involving various iodobenzene derivatives, with different substituents affecting the reactivity and product formation (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Material Synthesis
This compound is significant in synthesizing specific materials. A research article discusses the synthesis of 4-tert-Butyl-iodobenzene from tert-butylbenzene, emphasizing a cost-effective and efficient method (Yang Yu-ping, 2005). Another study involves the preparation of 1-butoxy-4-nitrobenzene under specific conditions, indicating the potential of this compound derivatives in producing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Organic Chemistry and Reagents
In organic chemistry, this compound is a precursor or intermediate for various compounds. For instance, it is transformed into 4-t-butyl iodobenzene in a reaction where it serves as a precursor for ozone equivalents (Ranganathan, Ranganathan, & Singh, 1985). Its derivatives, such as bis(tert-butylperoxy)iodobenzene, are used in oxidation reactions for unreactive, remote alkyl esters and amides (Zhao, Yim, Tan, & Yeung, 2011).
Inclusion Compounds and Crystallography
This compound is also significant in crystallography. A study on its inclusion compound with thiourea reveals an incommensurate relationship between the host and guest substructures, marking a unique discovery in thiourea inclusion compounds (Palmer, Kariuki, Muppidi, Hughes, & Harris, 2011).
Safety and Hazards
1-Butyl-4-iodobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Orientations Futures
Mécanisme D'action
Target of Action
1-Butyl-4-iodobenzene is an active pharmaceutical intermediate . More research is needed to identify its primary targets and their roles.
Mode of Action
It’s known that it’s used in the synthesis of photoelectronic polymers containing triphenylamine moiety , and in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides
Biochemical Pathways
It’s known to be involved in the synthesis of photoelectronic polymers , suggesting it may influence pathways related to polymer synthesis and light absorption. More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
As an iodobenzene derivative, it’s likely to share some pharmacokinetic properties with other iodobenzenes . .
Result of Action
It’s known to be used in the synthesis of photoelectronic polymers , suggesting it may have effects on the optical properties of these materials
Action Environment
This compound should be stored in a dark place, sealed in dry, at room temperature . It’s also important to avoid contact with moisture and incompatible materials . These environmental factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRUONFYBUYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369186 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20651-67-6 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



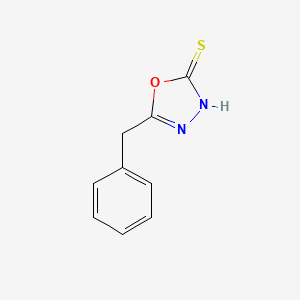
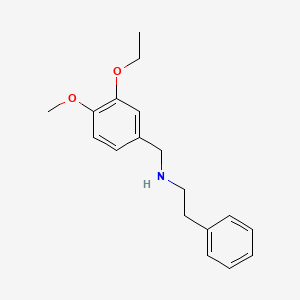
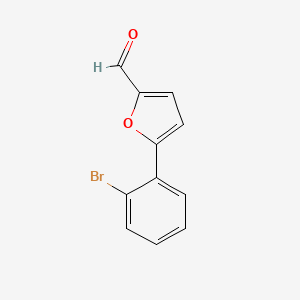
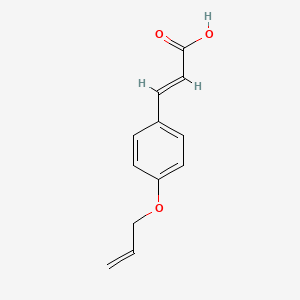

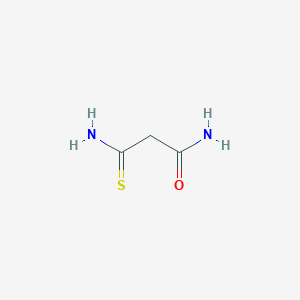
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
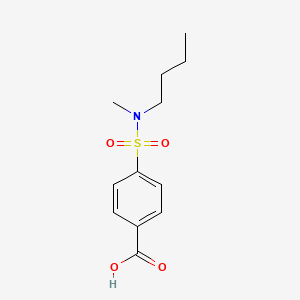
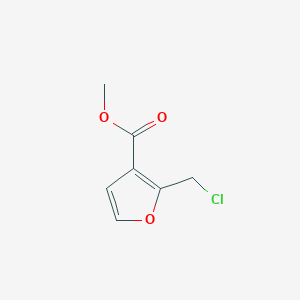


![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

